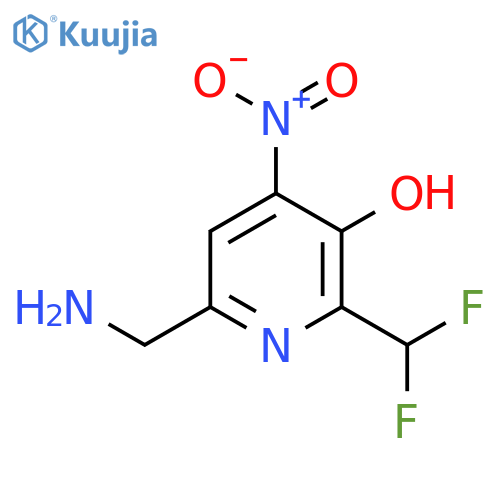

Cas no 1805392-50-0 (6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine)

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine

-

- インチ: 1S/C7H7F2N3O3/c8-7(9)5-6(13)4(12(14)15)1-3(2-10)11-5/h1,7,13H,2,10H2

- InChIKey: YZJLISCNBWDPLH-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(=CC(CN)=N1)[N+](=O)[O-])O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 236

- トポロジー分子極性表面積: 105

- 疎水性パラメータ計算基準値(XlogP): 0.4

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029027101-250mg |

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine |

1805392-50-0 | 95% | 250mg |

$970.20 | 2022-04-01 | |

| Alichem | A029027101-1g |

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine |

1805392-50-0 | 95% | 1g |

$3,155.55 | 2022-04-01 | |

| Alichem | A029027101-500mg |

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine |

1805392-50-0 | 95% | 500mg |

$1,617.60 | 2022-04-01 |

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine 関連文献

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529

-

8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridineに関する追加情報

Introduction to 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine (CAS No. 1805392-50-0)

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine (CAS No. 1805392-50-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an aminomethyl group, difluoromethyl substituent, hydroxyl group, and a nitro group, which collectively contribute to its potential biological activities and therapeutic applications.

The aminomethyl group in 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine plays a crucial role in enhancing the compound's solubility and reactivity. This functional group can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, making it a valuable building block in the synthesis of more complex molecules. Additionally, the presence of the aminomethyl group can influence the compound's interactions with biological targets, potentially enhancing its pharmacological properties.

The difluoromethyl substituent is another key feature of 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles. The introduction of the difluoromethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and binding affinity to specific receptors or enzymes. This modification has been shown to enhance the potency and selectivity of various drugs, making it an attractive moiety in drug design.

The hydroxyl group in 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine adds polarity to the molecule, which can improve its solubility in aqueous environments. This is particularly important for compounds intended for use in biological systems, where water solubility is often a critical factor for effective drug delivery. The hydroxyl group can also participate in hydrogen bonding interactions with biomolecules, potentially enhancing the compound's binding affinity and stability.

The nitro group is a well-known functional group that imparts significant electronic effects to the molecule. In 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine, the presence of the nitro group can influence the electronic distribution within the pyridine ring, affecting its reactivity and stability. The nitro group is often associated with redox properties and can be involved in various biological processes, including enzyme inhibition and DNA interactions. These properties make it a valuable functional group for exploring new therapeutic applications.

Recent studies have highlighted the potential of 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups in this molecule appears to enhance its ability to interfere with viral replication processes, making it a promising candidate for further development as an antiviral agent.

In addition to its antiviral properties, 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve multiple pathways, including disruption of cell cycle progression and induction of apoptosis. These findings suggest that 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine may have broad-spectrum anticancer activity and could be further explored for clinical applications.

The structural diversity and functional versatility of 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine make it an attractive candidate for drug discovery efforts. Its unique combination of functional groups provides a foundation for optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can fine-tune its biological activities and improve its therapeutic potential.

In conclusion, 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine (CAS No. 1805392-50-0) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it a valuable tool for exploring new drug targets and developing novel therapeutics. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its significance in the field of medicinal chemistry.

1805392-50-0 (6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxy-4-nitropyridine) 関連製品

- 202534-05-2(methyl 2-bromo-2-3-(1-bromo-2-methoxy-2-oxoethyl)adamantan-1-ylacetate)

- 2171843-68-6(4-(1,3-thiazol-2-yl)pyrrolidin-3-ol)

- 70660-38-7(Benzenamine, 4-methyl-2-(1-phenylethyl)-)

- 1895212-97-1(1-(3-methoxy-2-methylphenyl)cyclopentylmethanamine)

- 2458-12-0(3-Amino-4-methylbenzoic acid)

- 2022628-68-6(Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-)

- 852369-17-6(N-(3-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

- 2171447-47-3(2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)

- 2411296-53-0(N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide)

- 2229233-44-5((1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanol)